3-cyclopropyl-2-methylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyclopropyl-2-methylpropan-1-ol is an organic compound belonging to the class of alcohols It features a cyclopropyl group attached to the second carbon of a 2-methylpropan-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-2-methylpropan-1-ol can be achieved through several methods. One common approach involves the reaction of cyclopropylmethyl bromide with 2-methylpropan-1-ol in the presence of a strong base such as sodium hydride. The reaction typically occurs under anhydrous conditions and at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
3-cyclopropyl-2-methylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the alcohol to its corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) under reflux conditions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes.
Substitution: Alkyl halides.
Scientific Research Applications
3-cyclopropyl-2-methylpropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-cyclopropyl-2-methylpropan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the cyclopropyl group may contribute to the compound’s binding affinity and specificity towards certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylmethanol: Similar in structure but lacks the methyl group on the second carbon.
2-methylpropan-1-ol: Similar backbone but without the cyclopropyl group.
Cyclopropylcarbinol: Contains a cyclopropyl group but differs in the position of the hydroxyl group.
Uniqueness
3-cyclopropyl-2-methylpropan-1-ol is unique due to the presence of both a cyclopropyl group and a methyl group on the same carbon backbone. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
1340572-95-3 |
---|---|
Molecular Formula |
C7H14O |
Molecular Weight |
114.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.